

thermal properties and melting point of N-Tert-butylacrylamide

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Compound of Interest

Compound Name: *N-Tert-butylacrylamide*

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An In-depth Technical Guide on the Thermal Properties of **N-Tert-butylacrylamide**

This technical guide provides a comprehensive overview of the thermal properties of **N-Tert-butylacrylamide** (N-TBA), a monomer increasingly utilized in the development of advanced polymers for various applications, including drug delivery systems.^[1] This document is intended for researchers, scientists, and professionals in the fields of materials science and drug development, offering detailed data, experimental methodologies, and a visual representation of its synthesis.

Core Thermal and Physical Properties

N-Tert-butylacrylamide is a white, crystalline solid known for its temperature sensitivity, a characteristic that makes it a valuable component in thermo-responsive polymers.^[1] A summary of its key thermal and physical properties is presented in the table below.

Property	Value	Source
Melting Point	126-129 °C	[1]
128-130 °C	[2][3][4]	
126-132 °C	[5]	
92-94 °C	[6][7]	
Boiling Point	235.98 °C (estimate)	[4]
Flash Point	Not Applicable	[1]
Decomposition	Stable under normal conditions. Thermal decomposition can release irritating gases and vapors.	[2]
Density	1.20 g/cm ³	[1][3]
0.92 g/cm ³	[6]	
1.0083 g/cm ³ (estimate)	[4]	
Molecular Weight	127.18 g/mol	[1][3][6]
127.19 g/mol	[2]	

Note: Discrepancies in reported melting points and densities can arise from variations in purity and experimental conditions.

Experimental Protocols

The characterization of the thermal properties of **N-Tert-butylacrylamide** typically involves techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

Differential Scanning Calorimetry (DSC) for Melting Point Determination

DSC is a fundamental thermal analysis technique that measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. [8][9][10] This method provides precise determination of the melting point (T_m) and the enthalpy of fusion.

Methodology:

- **Sample Preparation:** A small, accurately weighed sample of **N-Tert-butylacrylamide** (typically 3-5 mg) is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.
- **Instrument Setup:** The sample and reference pans are placed in the DSC cell.
- **Thermal Program:** The furnace is heated at a constant rate, for instance, 10 °C/min, over a temperature range that encompasses the expected melting point (e.g., 25 °C to 150 °C).
- **Data Acquisition:** The instrument records the differential heat flow between the sample and the reference.
- **Data Analysis:** The melting point is determined as the peak temperature of the endothermic event on the resulting thermogram. The area under the peak corresponds to the heat of fusion.[10]

Thermogravimetric Analysis (TGA) for Thermal Stability

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is used to determine the thermal stability and decomposition profile of **N-Tert-butylacrylamide**.

Methodology:

- **Sample Preparation:** A small amount of the **N-Tert-butylacrylamide** sample is placed in a tared TGA pan.
- **Instrument Setup:** The pan is placed onto the TGA's microbalance.
- **Thermal Program:** The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air) to a temperature beyond its decomposition

point.

- **Data Acquisition:** The mass of the sample is continuously recorded as the temperature increases.
- **Data Analysis:** The resulting TGA curve plots percentage weight loss against temperature. The onset temperature of significant weight loss indicates the beginning of decomposition.

Synthesis of N-Tert-butylacrylamide

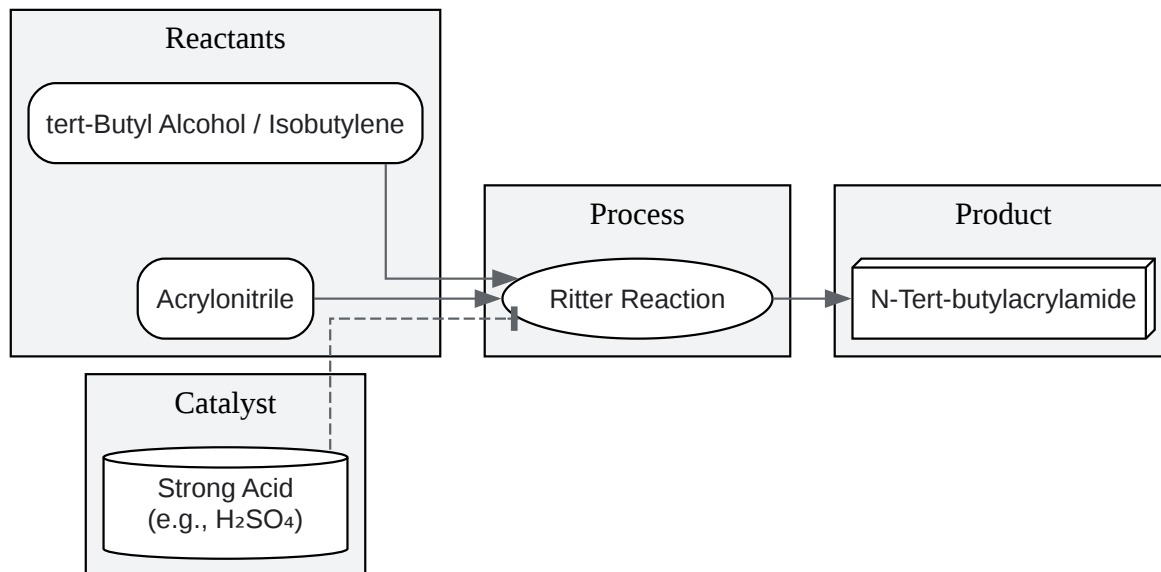
N-Tert-butylacrylamide is commonly synthesized via the Ritter reaction, which involves the reaction of isobutylene (or tert-butyl alcohol) with acrylonitrile in the presence of a strong acid like sulfuric acid.[\[1\]](#)[\[11\]](#)

Experimental Protocol for Synthesis:

- **Reactant Preparation:** Acrylonitrile is purified by washing with an aqueous NaOH solution to remove inhibitors, followed by a wash with aqueous orthophosphoric acid to remove basic impurities, and finally with distilled water. It is then dried over anhydrous CaCl₂ and distilled under reduced pressure.[\[7\]](#)[\[12\]](#)[\[13\]](#)
- **Reaction:** Tert-butyl alcohol is reacted with the purified acrylonitrile in the presence of a strong acid catalyst.[\[7\]](#)[\[12\]](#)
- **Purification:** The resulting **N-Tert-butylacrylamide** can be purified by recrystallization from a suitable solvent, such as warm dry benzene or by dissolving in heated methanol and then precipitating by cooling.[\[7\]](#)[\[11\]](#)
- **Characterization:** The final product is typically a white crystalline solid.[\[7\]](#) The identity and purity of the synthesized monomer can be confirmed using techniques like ¹H-NMR and ¹³C-NMR spectroscopy.[\[7\]](#)

Synthesis Workflow

The following diagram illustrates the synthesis of **N-Tert-butylacrylamide** via the Ritter Reaction.



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Caption: Synthesis of **N-Tert-butylacrylamide** via the Ritter Reaction.

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